1-(5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
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Overview
Description
1-(5-(2,3-Dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a synthetic organic compound characterized by its unique structure, which includes two dimethoxyphenyl groups and a pyrazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-(5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the dimethoxyphenyl precursors, followed by the formation of the pyrazole ring through cyclization reactions. The final step involves the introduction of the ethanone group. Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(5-(2,3-Dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into smaller fragments.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-(2,3-Dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. Pathways involved may include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
1-(5-(2,3-Dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can be compared with similar compounds such as:
- 1-(3,4-Dimethoxyphenyl)-3-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- 1-(2,3-Dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
These compounds share similar structural features but differ in the position of the dimethoxy groups on the phenyl rings. The uniqueness of this compound lies in its specific arrangement of functional groups, which may result in distinct biological activities and chemical reactivity.
Biological Activity
The compound 1-(5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone represents a novel pyrazole derivative that has gained attention for its potential biological activities. This article reviews its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by various studies and data.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has shown promising results in inhibiting various cancer cell lines. For instance:
- Cytotoxicity Assays : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values ranged from 5.55 μM to 10 μM, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .
- Mechanism of Action : The anticancer effects are attributed to the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and Bcl-2 .
Anti-inflammatory Activity
The anti-inflammatory properties of this pyrazole derivative have also been investigated:
- In Vivo Studies : In animal models, the compound demonstrated significant anti-inflammatory effects by reducing paw edema in carrageenan-induced inflammation models. The results indicated a dose-dependent response with effective doses comparable to indomethacin, a standard anti-inflammatory drug .
- Mechanistic Insights : The anti-inflammatory activity is believed to be mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, as well as the suppression of COX enzymes .
Antimicrobial Activity
Additionally, antimicrobial properties have been observed:
- Bacterial Inhibition : The compound has shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) were reported in the range of 15-30 µg/mL .
- Fungal Activity : Preliminary tests also indicated antifungal activity against Candida albicans, suggesting its potential use in treating fungal infections .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. Key observations include:
- Substituents Influence : The presence of dimethoxyphenyl groups enhances lipophilicity and interaction with target proteins, improving bioavailability and efficacy .
- Pyrazole Core Importance : The pyrazole ring is crucial for maintaining biological activity; modifications to this core significantly affect potency and selectivity towards various biological targets .
Data Summary Table
Case Studies
- Case Study on Anticancer Efficacy : A study conducted on MCF-7 cells revealed that treatment with the compound led to a significant decrease in cell viability after 48 hours, correlating with increased levels of apoptosis markers such as cleaved PARP and caspase activation.
- Anti-inflammatory Effects in Animal Models : In a controlled experiment involving rat models, administration of the compound resulted in a marked reduction in inflammatory markers in serum after carrageenan injection.
Properties
IUPAC Name |
1-[3-(2,3-dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-13(24)23-17(15-7-6-8-19(26-3)21(15)28-5)12-16(22-23)14-9-10-18(25-2)20(11-14)27-4/h6-11,17H,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFVIEWYWFHKOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC(=C(C=C2)OC)OC)C3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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